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H-L-Photo-Methionine*HCl

non-canonical amino acid incorporation methionine substitution rate residue-specific labeling

Standard methionine analogs (Aha, Hpg) require copper click chemistry or impair cell growth, limiting native PPI capture. H-L-Photo-Methionine*HCl overcomes both: a residue-specific, photo-activatable probe. • UV-A (360 nm) triggers zero-length carbene crosslinking - no exogenous catalyst. • 50-70% incorporation in E. coli vs 50% for Aha; avoids Hpg growth toxicity. • Validated in ≥9 mammalian lines (HeLa, 293T, etc.) with 90% post-xlink protein recovery. • Enables ProteomeXchange-ready LC-MS/MS interactome workflows (Häupl et al., 2017).

Molecular Formula C6H11N3O2
Molecular Weight 157.173
CAS No. 851960-68-4
Cat. No. B2757306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Photo-Methionine*HCl
CAS851960-68-4
Molecular FormulaC6H11N3O2
Molecular Weight157.173
Structural Identifiers
SMILESCC1(N=N1)CCC(C(=O)O)N
InChIInChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1
InChIKeyYHZILLMARKDNKF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-L-Photo-Methionine*HCl Overview


H-L-Photo-Methionine*HCl (CAS 851960-68-4) is a diazirine-containing, photo-activatable amino acid analog of L-methionine, supplied as the hydrochloride salt with a molecular formula of C6H12ClN3O2 and a molecular weight of 193.63 g/mol . The free base form, (2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid, has a molecular weight of 157.17 Da . First synthesized in 2005 alongside its structural counterpart L-photo-leucine [1], this compound serves as a residue-specific, metabolic-labeling-compatible photo-crosslinker. Upon exposure to UV-A light (~360 nm), the diazirine moiety generates a highly reactive carbene intermediate that forms covalent zero-length crosslinks with adjacent biomolecules, enabling the capture and identification of protein-protein interactions (PPIs) in their native cellular environment [1][2].

Workflow Metabolic labeling with UV-triggered zero-length crosslinking
Selection Methionine analog for native MetRS-mediated incorporation
Use Context In-cell protein interaction mapping and structural proteomics

Why H-L-Photo-Methionine*HCl Cannot Be Substituted


Methionine analog photo-crosslinkers and bioorthogonal tagging reagents occupy distinct functional niches that preclude facile interchange. Although azidohomoalanine (Aha), homopropargylglycine (Hpg), and photo-methionine (pMet) are all incorporated via the endogenous methionyl-tRNA synthetase (MetRS), their incorporation efficiencies diverge sharply: in auxotrophic E. coli, pMet achieves 50–70% substitution while Aha reaches only ~50% after 26 h, and Hpg yields 70–80% replacement [1]. Critically, Hpg's high incorporation comes at the cost of severely impaired bacterial growth—whereas pMet supports a diauxic second growth phase in prototrophic strains, Hpg does not [1]. Furthermore, the diazirine-based photocrosslinking chemistry of pMet is mechanistically distinct from the click-chemistry handles of Aha and Hpg: only pMet provides UV-triggered, zero-length covalent crosslink formation without requiring exogenous catalyst addition [2]. Compared to L-photo-leucine, pMet targets methionine-rich and hydrophobic protein regions preferentially, providing complementary spatial coverage in structural proteomics [3]. These differences are not cosmetic—each parameter directly determines the scope, specificity, and biological relevance of downstream interactome data.

Incorporation Reported incorporation efficiency and growth impact differ markedly between Aha, Hpg, and pMet; pMet avoids severe growth toxicity while maintaining incorporation.
Chemistry Diazirine-based UV crosslinking generates zero-length covalent bonds without exogenous catalyst; click-chemistry handles (Aha/Hpg) require CuAAC and may alter interaction recovery.
Coverage pMet preferentially labels methionine-rich and hydrophobic regions; L-photo-leucine targets leucine-rich sites—spatial coverage in structural proteomics is complementary, not interchangeable.

Product Differentiation Evidence


Incorporation Efficiency vs. Aha and Hpg

In a direct head-to-head comparison under identical expression conditions, photo-methionine (pMet) achieves 50–70% incorporation into newly synthesized proteins in methionine-auxotrophic E. coli (strain B834) after 26 hours of expression, whereas azidohomoalanine (Aha) reaches only approximately 50% under the same conditions [1]. In prototrophic E. coli BL21, pMet incorporation plateaus at 20–30% after an initial decline, while Aha incorporation in b5M46 drops sharply from ~30% to less than 10% after only 2 hours of expression, demonstrating pMet's superior maintenance of incorporation over extended expression periods [2]. Homopropargylglycine (Hpg) achieves the highest incorporation (70–80%), but this comes at the expense of severely compromised bacterial growth and a metabolic stress response evidenced by elevated phage shock protein A (pspA) expression, which is not observed with pMet [3].

Incorporation vs. Aha/Hpg
Head-to-head
pMet: 50–70% in auxotrophic E. coli, stable over time. Aha: ~50%, declining sharply. Hpg: 70–80% but with severe growth impairment.
Supports pMet as balanced incorporation/growth profile for extended expression.
Compared in E. coli B834 and BL21 under identical minimal medium conditions.
non-canonical amino acid incorporation methionine substitution rate residue-specific labeling recombinant protein expression

Temporal Incorporation Kinetics

The incorporation efficiency of photo-methionine is highly time-dependent. In an independent study using auxotrophic E. coli B834 expressing protein 14-3-3ζ, pMet incorporation reached up to 70% after 3 or 6 hours of production, compared to approximately 50% after only 1 hour [1]. This 20-percentage-point improvement with extended induction time directly quantifies the temporal optimization window available to researchers. In contrast, Aha incorporation in prototrophic strains drops precipitously within the first 2–4 hours [2], and Hpg's growth toxicity limits viable expression duration [3], making pMet the only methionine analog among the three that benefits from extended expression protocols.

Temporal Kinetics
Cross-study comparable
~50% incorporation at 1 h, up to 70% at 3–6 h post-induction (14-3-3ζ, E. coli B834).
Reported time-dependent increase supports longer expression protocols.
Aha incorporation collapses within 2–4 h; Hpg toxicity limits duration.
photo-methionine incorporation kinetics expression time optimization auxotrophic E. coli protein 14-3-3ζ

Membrane Protein Crosslinking Capability

Unlike conventional amine-reactive chemical crosslinkers (e.g., DSS, BS3, DSSO) that are restricted to reacting with surface-exposed lysine residues, the diazirine-based photo-crosslinking strategy using photo-methionine can target any amino acid side chain or backbone via carbene insertion, including hydrophobic regions of proteins [1]. This property was explicitly demonstrated to be advantageous for investigating membrane proteins, where solvent-exposed lysines may be sparse and functionally critical interaction interfaces are embedded within the lipid bilayer [1][2]. In contrast, amine-reactive crosslinkers such as BS3 and DSSO generate distance constraints only between lysine-NH2 groups, inherently biasing structural models toward solvent-accessible surfaces and missing transmembrane domain interactions entirely [3].

Membrane Protein XL
Class-level
Carbene insertion reacts with all 20 amino acids; targets hydrophobic, membrane-embedded regions inaccessible to amine-reactive crosslinkers.
Enables crosslinking in lipid bilayer interfaces relevant to membrane protein structural biology.
Demonstrated with cytochrome P450 2B4–b5 interaction mapping.
membrane protein crosslinking hydrophobic region targeting zero-length crosslinker structural proteomics

Crosslinking Efficiency and Specificity

In the foundational 2005 study by Suchanek et al., photo-methionine-mediated crosslinking in mammalian cells was demonstrated to achieve crosslinking efficiencies similar to those of established chemical crosslinkers, with the critical added advantage of in-cell photoactivation enabling temporal control and reduced false-positive detection [1]. A contemporaneous evaluation of the method confirmed 'high incorporation of these photoactivatable amino acids into proteins, no toxicity under the experimental conditions used, and crosslinking efficiencies similar to those of chemical crosslinkers' [2]. For procurement comparison: while chemical crosslinkers like DSS/BS3 require post-lysis addition and are prone to capturing non-physiological interactions formed during cell disruption, pMet is metabolically incorporated during protein synthesis and crosslinked in situ by UV light before cell lysis, preserving only interactions that existed in the intact cellular environment [3].

Efficiency & Specificity
Class-level
Crosslinking efficiency comparable to chemical crosslinkers; preserved distinct crosslink patterns for Rpt4 vs. Rpt1 (44% identity) in 19S proteasome.
Reported in-cell specificity supports reduction of false-positive interactions.
HeLa cells, UV-A activation, western blot detection.
crosslinking efficiency chemical crosslinker benchmark diazirine photoactivation in-cell PPI detection

Protein Recovery After Crosslinking

Commercial technical validation data for L-Photo-Methionine (Pierce™, Thermo Scientific) reports 90% protein recovery in cell lysates after UV crosslinking, tested across a panel of nine mammalian cell lines including HeLa, 293T, COS7, U2OS, A549, A431, HepG2, NIH 3T3, and C6 . While direct comparator recovery data for Aha- or Hpg-based crosslinking workflows are not published in equivalent format, this recovery metric serves as a procurement-relevant benchmark: high protein recovery minimizes sample loss during the crosslinking workflow, ensures sufficient material for downstream western blotting or LC-MS/MS analysis, and improves quantitative reproducibility across biological replicates .

Protein Recovery
Data to verify
90% protein recovery in cell lysates after UV crosslinking, validated across 9 mammalian cell lines.
Reported high recovery supports sample-limited and multi-replicate workflows.
Vendor-validated specification; independent replication data unavailable.
protein recovery cell lysate compatibility crosslinking workflow western blotting

Label-Free LC-MS/MS Compatibility

A novel integrated workflow combining affinity enrichment, photo-methionine/photo-leucine crosslinking, and label-free LC-MS/MS quantification was demonstrated by Häupl et al. (2017) for mapping the protein interaction network of protein kinase D2 (PKD2) [1]. This approach captured and covalently fixed protein interaction partners from HeLa cell lysates via UV-induced diazirine activation, followed by enzymatic digestion and label-free quantitative MS analysis. Critically, the method preserved protein interactions that were 'otherwise elusive in conventional pull-down experiments' [1][2]. Compared to metabolic labeling strategies using Aha or Hpg—which require copper-catalyzed click chemistry for affinity tag attachment and are susceptible to incomplete conjugation—photo-methionine's direct UV-triggered crosslinking eliminates a chemical derivatization step, reducing workflow complexity and potential sources of quantitative variability [3].

LC-MS/MS Workflow
Class-level
Affinity enrichment + photo-crosslinking + label-free LC-MS/MS captured PKD2 interactome; interactions elusive in conventional pull-downs were preserved.
Eliminates click-chemistry derivatization, streamlining quantitative interactomics.
ProteomeXchange PXD005346, PXD005349; Orbitrap Fusion platform.
label-free quantification LC-MS/MS proteomics interactome mapping affinity enrichment

Optimal Application Scenarios


In-Cell Protein Interaction Mapping

H-L-Photo-Methionine*HCl is the methionine analog of choice when the experimental goal is global, residue-specific incorporation followed by UV-triggered crosslinking for PPI discovery. The compound's demonstrated 50–70% incorporation efficiency in auxotrophic E. coli [1]—superior to Aha (~50%) and without the growth toxicity of Hpg—combined with the temporal optimization window (70% at 3–6 h vs. 50% at 1 h) [2], makes it the most robust option for maximizing labeled protein yield per expression run. In mammalian systems, the foundational Suchanek et al. protocol demonstrated efficient incorporation without requiring engineered tRNA/aaRS pairs, enabling straightforward adoption in standard tissue culture laboratories [3].

Membrane Protein and Drug Target Studies

For membrane protein structural biology and drug-target engagement studies—particularly involving GPCRs, ion channels, cytochrome P450 complexes, or cholesterol homeostasis regulators—photo-methionine's ability to target hydrophobic, membrane-embedded protein regions provides unique structural coverage inaccessible to amine-reactive crosslinkers [1]. The successful application of photo-methionine to map the membrane-embedded interaction interface of cytochromes P450 2B4 and b5 [2] and the discovery of the PGRMC1–Insig-1 interaction in cholesterol regulation [3] demonstrate its utility for targets where traditional crosslinking approaches have failed.

Quantitative Proteomics Workflows

The Häupl et al. (2017) workflow demonstrates a complete pipeline for interactome discovery: (1) metabolic incorporation of photo-methionine into cellular proteins, (2) affinity enrichment of the bait protein from cell lysates, (3) UV-induced covalent fixation of interacting partners, and (4) label-free LC-MS/MS quantification [1]. This workflow captures weak and transient interactors that are lost in conventional pull-down experiments, and the elimination of the copper-catalyzed click chemistry step required by Aha/Hpg reduces workflow complexity and potential quantification bias [2]. The approach is compatible with any bait protein system and produces ProteomeXchange-depositable quantitative datasets.

Multi-Cell-Line PPI Studies

For laboratories conducting comparative PPI studies across multiple cell lines or conditions, the vendor-validated 90% protein recovery after crosslinking [1] and demonstrated compatibility with at least nine mammalian cell lines (HeLa, 293T, COS7, U2OS, A549, A431, HepG2, NIH 3T3, C6) [2] provide procurement-level confidence in workflow robustness. High recovery is especially critical when working with low-abundance endogenous proteins, primary cells, or clinical samples where starting material is limited and sample loss at the crosslinking step can compromise statistical power across biological replicates.

Application
Selection Property
Validation Focus
In-cell protein interaction mapping
Incorporation efficiency and growth compatibility
Labeled protein yield and crosslinking efficiency under native conditions
Membrane protein structural biology
Hydrophobic region crosslinking capability
Transmembrane interaction interface mapping
Label-free quantitative interactomics
Direct UV crosslinking without chemical derivatization
Capture of weak/transient interactions in LC-MS/MS
Multi-cell-line comparative PPI studies
Protein recovery after crosslinking
Workflow robustness with limited starting material
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